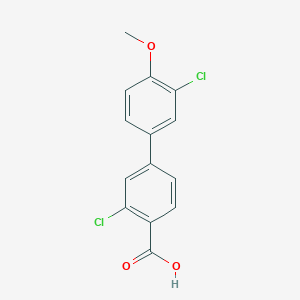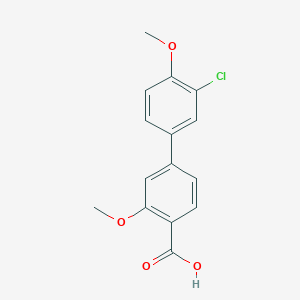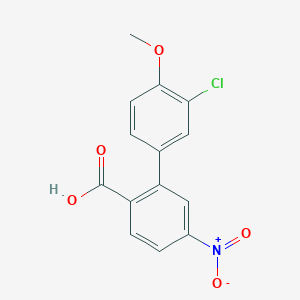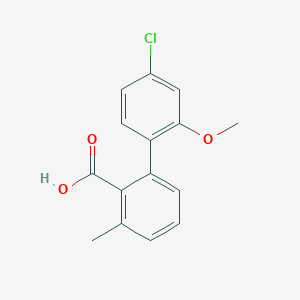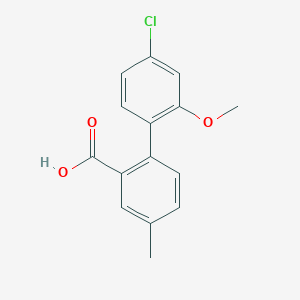
3-(4-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95%, is a chemical compound that has been studied for its potential uses in scientific research. This compound is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It has a melting point of 173-175°C and a molecular weight of 271.6 g/mol. It has the molecular formula C11H8ClFO3. This compound has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine.
Scientific Research Applications
3-(4-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95%, has been studied for its potential applications in scientific research. This compound has been used in the synthesis of various organic compounds, such as 2-aryl-4-fluorobenzoic acids, 1-aryl-3-fluoro-4-chlorobenzoic acids, and 2-aryl-3-fluoro-4-chlorobenzoic acids. In addition, this compound has been used in the synthesis of a wide range of biologically active compounds, such as antifungal agents, anti-inflammatory agents, and cancer chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95%, is not yet fully understood. However, it is believed that this compound acts as a proton donor, which can facilitate the formation of covalent bonds between molecules. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which may explain its potential anti-inflammatory and antifungal properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95%, are not yet fully understood. However, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which may explain its potential anti-inflammatory and antifungal properties. In addition, this compound has been studied for its potential applications in the treatment of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95%, in laboratory experiments include its relatively low cost and its high solubility in water, ethanol, and other organic solvents. However, this compound is relatively unstable and can decompose in the presence of light and heat. In addition, this compound is toxic and should be handled with care.
Future Directions
The potential future directions for 3-(4-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95%, research include further studies into its mechanism of action and its potential applications in the synthesis of organic compounds and biologically active compounds. In addition, further research into its potential applications in the treatment of cancer and other diseases is warranted. Finally, further studies into its toxicity and its potential environmental impacts should also be conducted.
Synthesis Methods
The synthesis of 3-(4-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid, 95%, begins with the reaction of 4-chloro-2-methoxyphenyl bromide and 4-fluorobenzoic acid in the presence of anhydrous potassium carbonate and acetic acid. The reaction occurs at room temperature and yields a white crystalline solid. This solid is then purified by recrystallization from ethanol and filtered to obtain the desired product.
Properties
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-13-7-9(15)3-4-10(13)11-6-8(14(17)18)2-5-12(11)16/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLDHLMEXSKOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=C(C=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691074 |
Source


|
| Record name | 4'-Chloro-6-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261911-50-5 |
Source


|
| Record name | 4'-Chloro-6-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
